6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS number
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS number
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: The Significance of a Privileged Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, present in numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, strategically modified derivative: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 799274-08-1 ).[3][4][5][6]
The introduction of a fluorine atom at the 6-position of the aromatic ring is a deliberate and impactful modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] The hydrochloride salt form further enhances the compound's utility by improving its solubility and stability, making it easier to handle and formulate in research and development settings.[4]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on the properties, synthesis, applications, and handling of this versatile chemical building block.
Physicochemical Properties and Specifications
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key specifications for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 799274-08-1 | [3][4][6] |
| Molecular Formula | C₉H₁₀FN·HCl | [3][4] |
| Molecular Weight | 187.64 g/mol | [3][4][6] |
| Appearance | Off-white to yellow crystalline powder or solid | [4][5] |
| Melting Point | 209-213 °C | [4] |
| Purity | ≥95% (NMR) to ≥97% (Assay) | [4][5] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [4][5][8] |
| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [6] |
| PubChem CID | 45074042 | [4][6] |
The Strategic Role of Fluorine in Drug Design
The decision to incorporate a fluorine atom into a drug candidate is a strategic choice rooted in established medicinal chemistry principles. Its presence at the 6-position of the tetrahydroisoquinoline ring imparts several advantageous properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule. This is a critical parameter for drugs targeting the central nervous system (CNS), as it can enhance the ability of the molecule to cross the blood-brain barrier.[5]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine in the THIQ ring. This change in basicity can significantly alter the molecule's interaction with its biological target and affect its pharmacokinetic profile.
-
Unique Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. These unique binding modes can lead to improved potency and selectivity for the desired receptor or enzyme.
Synthetic Pathways: The Pictet-Spengler Reaction
The construction of the tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler condensation .[2][9] This powerful reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-THIQ, the starting material would be a 2-(3-fluorophenyl)ethanamine derivative.
The general workflow is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.
Mechanistic Causality: The reaction proceeds via two key steps. First, the amine and aldehyde condense to form a Schiff base, which is then protonated by the acid catalyst to form a highly reactive electrophilic iminium ion. Second, the electron-rich aromatic ring attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring system. The choice of acid and reaction conditions is critical for achieving high yields and minimizing side products.
Applications in Research and Drug Development
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not typically an end-product therapeutic agent itself but rather a crucial starting material or intermediate. Its value lies in its versatility as a scaffold for building more complex molecules with tailored biological activities.[4][5]
-
Neuropharmacology: The THIQ scaffold is a well-established pharmacophore for CNS targets. This fluorinated derivative is extensively used as a building block in the synthesis of novel compounds for neurological disorders, including potential treatments for depression and anxiety.[4][5][10] Its structure allows for derivatization at the nitrogen (N2) and benzylic carbon (C1) positions to explore structure-activity relationships (SAR).
-
Neuroprotective and Anti-inflammatory Agents: Research has explored its use in synthesizing compounds with potential neuroprotective and anti-inflammatory properties, highlighting its broad applicability in medicinal chemistry.[5]
-
Biochemical Research: The compound is employed in biochemical assays to probe interactions with specific receptors and enzymes, aiding in the elucidation of cellular signaling pathways and the development of enzyme inhibitors.[4][10]
-
Analytical Chemistry: Due to its stable, well-characterized nature, it can be used as a reference standard in analytical methods like HPLC and GC-MS for the accurate detection and quantification of related isoquinoline derivatives in complex matrices.[4][10]
Experimental Protocols
The following protocols represent standard, field-proven methodologies for the handling and modification of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in a synthetic chemistry lab.
Protocol 1: Boc Protection of the Secondary Amine
Rationale: The secondary amine is a nucleophilic and basic center. Protecting it, often with a tert-butyloxycarbonyl (Boc) group, is a common first step to prevent unwanted side reactions during subsequent synthetic transformations on other parts of the molecule. This protocol is a self-validating system as the product can be easily verified by NMR and mass spectrometry.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature.
-
Protecting Group Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and purity assessment of organic compounds. This protocol ensures the identity and integrity of the material before its use in further experiments.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride sample.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility.
-
Analysis: Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Interpretation: Process the spectrum. The chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons should be consistent with the known structure of the compound. The absence of significant impurity peaks confirms the sample's purity.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has associated hazards that must be managed through appropriate laboratory practices.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Wear protective gloves and protective clothing. Avoid contact with skin.[6] |
| Skin Irritation | H315: Causes skin irritation | Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[6][11] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[6][11] |
General Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[4][11]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[12]
Conclusion
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-08-1) is more than just a chemical; it is a strategically designed tool for innovation in drug discovery. The incorporation of fluorine provides a distinct advantage for modulating pharmacokinetic and pharmacodynamic properties, while the THIQ core offers a proven scaffold for interacting with critical biological targets, particularly within the central nervous system. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of next-generation therapeutics.
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Beilstein Journal of Organic Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. [Link]
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MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
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Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
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PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
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